Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate
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Overview
Description
Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate typically involves multi-step organic reactions. One common method includes the bromination of a fluoronitrobenzene derivative followed by esterification. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted phenyl derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like nitro, bromo, and fluoro can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromo-4-fluorophenyl)acetate
- Methyl 2-(3-bromo-5-fluorophenyl)acetate
- Methyl 2-(3-bromo-4-nitrophenyl)acetate
Uniqueness
Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research .
Properties
Molecular Formula |
C9H7BrFNO4 |
---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C9H7BrFNO4/c1-16-8(13)4-5-2-6(10)9(12(14)15)7(11)3-5/h2-3H,4H2,1H3 |
InChI Key |
ASADZCDBUJZLED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
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